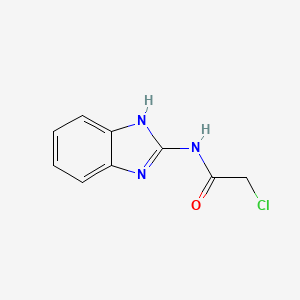

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

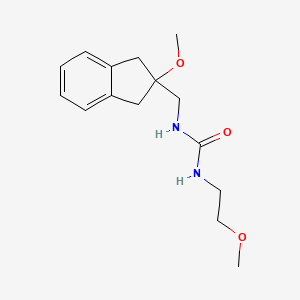

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic compound that consists of a fused benzene and imidazole ring . It is an important pharmacophore in medicinal chemistry due to its resemblance to naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 2-aminobenzimidazole with other compounds. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Molecular Structure Analysis

The structure and conformation of benzimidazole derivatives can be determined using techniques such as 1H and 13C NMR and X-ray diffraction . The benzimidazole and aniline planes are not coplanar, which can influence the properties of the compound .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of two nucleophilic centers. When benzimidazole compounds have another functional group containing one or two nucleophilic centers, these substrates may undergo cyclization reactions if they are allowed to react with suitable electrophilic compounds .Physical And Chemical Properties Analysis

Benzimidazole derivatives are considered as a crucial class of compounds in the pharmaceutical industry. They can carry a positive charge and can also perform as hydrogen bond acceptor or donor which can strongly influence the interactions between a medicinal agent and its target .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized a series of new benzimidazolyl-2-hydrazones, including this compound, aiming to combine anthelmintic (anti-parasitic) properties with antioxidant effects .

- Computational calculations supported the observed antioxidant behavior, suggesting multiple reaction pathways for radical scavenging .

- Although specific studies on this compound are limited, related benzimidazole derivatives have shown promise against bacterial strains such as S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .

- Among these derivatives, one specific compound—N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine—showed good antimicrobial activity against bacterial strains .

Antiparasitic Activity

Antioxidant Properties

Antibacterial Action

Synthesis of Bis-Benzimidazole Derivatives

Substituted Mercaptoacetamide Derivatives

Wirkmechanismus

Benzimidazole derivatives exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally occurring nucleotides. They have been found to show diverse biological activity including antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives have recognized paramount responses in recent years and are an enormously important pharmacophoric heterocyclic moieties in recent drug innovations and medicinal chemistry . Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCXNGGSMCVRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868945 |

Source

|

| Record name | N-(1H-Benzimidazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)

![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2436978.png)

![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)

![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)

![(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B2436988.png)